molecular formula C14H17Cl2N3O2 B3561442 1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B3561442
M. Wt: 330.2 g/mol
InChI Key: VRKOYSNAGCQKLE-UHFFFAOYSA-N
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Description

1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H17Cl2N3O2 It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 3,4-dichlorophenyl carbamoyl moiety

Preparation Methods

The synthesis of 1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions.

    Attachment of the 3,4-Dichlorophenyl Carbamoyl Moiety: The final step involves the reaction of the intermediate compound with 3,4-dichlorophenyl isocyanate to form the desired product.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application.

Comparison with Similar Compounds

1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate: This compound has a similar structure but differs in the functional groups attached to the piperidine ring.

    1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine: This compound has a different substitution pattern on the phenyl ring.

    1-(N-(4-Methoxyphenyl)carbamoyl)piperidine: This compound has a methoxy group instead of chlorine atoms on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,4-dichloroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O2/c15-11-2-1-10(7-12(11)16)18-13(20)8-19-5-3-9(4-6-19)14(17)21/h1-2,7,9H,3-6,8H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKOYSNAGCQKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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